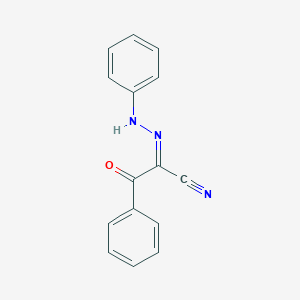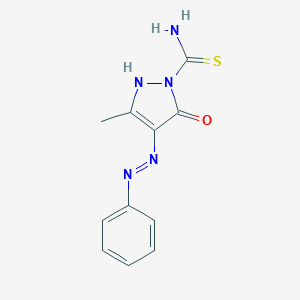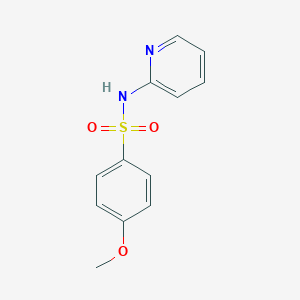
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Overview
Description
“4-Methoxy-N-pyridin-2-yl-benzenesulfonamide” is a chemical compound with the molecular formula C12H12N2O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been reported in various studies . For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .Molecular Structure Analysis
The molecular structure of “4-Methoxy-N-pyridin-2-yl-benzenesulfonamide” is represented by the formula C12H12N2O3S . The molecular weight of this compound is 264.300 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-N-pyridin-2-yl-benzenesulfonamide” include a density of 1.4±0.1 g/cm3 and a boiling point of 439.7±51.0 °C at 760 mmHg .Scientific Research Applications
Photophysical and Photochemical Properties in Photocatalytic Applications
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide derivatives have been synthesized and characterized, showing promising applications in photocatalysis. Specifically, zinc(II) phthalocyanines substituted with these derivatives exhibit suitable and sufficient photosensitizing abilities for photocatalytic applications, as demonstrated through various spectroscopic methods (Öncül et al., 2021).
Potential in Photodynamic Cancer Therapy
These compounds also demonstrate potential as photosensitizers in photodynamic therapy (PDT), an alternative cancer treatment. The substituted zinc(II) phthalocyanines display favorable fluorescence, singlet oxygen production, and photostability, crucial for Type II mechanisms in PDT (Öncül et al., 2022).
Synthesis and Characterization for Versatile Applications
The versatile synthesis of derivatives involving 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide, such as N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides, has been explored. These compounds have been characterized for potential applications in various scientific fields (Kouakou et al., 2015).
Applications in Antimicrobial Activities
N-Pyridin-3-yl-benzenesulfonamide, a derivative of 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide, has shown significant antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents (Ijuomah et al., 2022).
Future Directions
properties
IUPAC Name |
4-methoxy-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-5-7-11(8-6-10)18(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYSZEMWNWCNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-dimethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B512218.png)
![2-{(E)-[(4'-{[(Z)-(2-hydroxyphenyl)methylidene]amino}-3,3'-dimethylbiphenyl-4-yl)imino]methyl}phenol](/img/structure/B512232.png)
![4-[({4'-[(4-Hydroxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]phenol](/img/structure/B512233.png)
![Ethyl 2-(benzoylamino)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B512243.png)

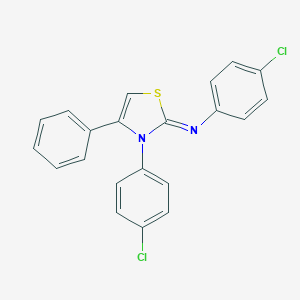
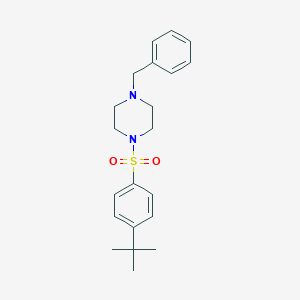
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512260.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512261.png)
![N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide](/img/structure/B512271.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B512272.png)
![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)
